Guanidinium can be sourced from natural and synthetic processes. It is classified as an organic cation, specifically a quaternary ammonium ion. Its derivatives are widely studied for their applications in medicinal chemistry, materials science, and biochemistry.
Guanidinium can be synthesized through several methods, each with distinct technical details:
The molecular structure of guanidinium consists of a central carbon atom bonded to three nitrogen atoms (), which can be depicted as follows:
This structure allows guanidinium to exhibit resonance stabilization, contributing to its chemical reactivity and stability in various environments. The bond angles around the central carbon are approximately , indicative of sp² hybridization.
Guanidinium participates in several important chemical reactions:
The mechanism by which guanidinium exerts its effects typically involves its dual role as a base and Lewis acid:
This dual functionality makes guanidinium an essential component in various catalytic cycles and biochemical pathways.
Relevant data indicate that guanidinium salts exhibit unique solubility profiles that can be exploited in various applications.
Guanidinium has numerous scientific uses across various fields:
The guanidinium cation ([C(NH₂)₃]⁺) exhibits a symmetric planar configuration with three equivalent C–N bonds radiating from the central carbon atom. This trigonal planar arrangement results from sp² hybridization of the central carbon, creating a Y-shaped molecular architecture where all heavy atoms (C and N) lie in the same plane. The geometry features near-identical bond lengths (1.32–1.33 Å for C–N) and bond angles approaching 120°, as confirmed by neutron diffraction studies [1] [8]. However, high-resolution crystallographic analyses (≤1.0 Å) reveal subtle asymmetries: The NE–CZ–NH1 angle averages 121.3° while NE–CZ–NH2 averages 119.2° due to steric repulsion between NH1 and the adjacent CD1 atom (Table 1) [8]. This deviation from idealized symmetry challenges historical stereochemical libraries like Engh-Huber (EH91/EH99), which assumed perfect angular equivalence [8].
Table 1: Geometric Parameters of Guanidinium Group in High-Resolution Structures
Parameter | EH91/EH99 Libraries | Observed (Resolution ≤1.0 Å) |
---|---|---|
C–N Bond Length (Å) | 1.326–1.329 | 1.323–1.329 |
NE–CZ–NH1 Angle (°) | 120.0–120.3 | 121.3 ± 1.0 |
NE–CZ–NH2 Angle (°) | 120.0–120.3 | 119.2 ± 1.0 |
NH1–CZ–NH2 Angle (°) | 119.4–119.7 | 119.4 ± 1.3 |
In proteins, the arginine side chain adopts a fixed orientation where the NH1 group occupies a cis position relative to the Cδ–Nε bond, while NH2 is trans. This arrangement maximizes hydrogen-bonding potential and influences interaction specificity with biological targets [8].
The exceptional stability of the guanidinium ion arises from efficient resonance delocalization of its positive charge across three nitrogen atoms and the central carbon. This creates a π-system where the formal charge is distributed equally over all four atoms, resulting in three identical C–N bonds with partial double-bond character (bond order ~1.33) [1] [4]. The Y-shaped geometry optimizes orbital overlap, enabling charge delocalization that reduces electrostatic repulsion and enhances thermodynamic stability [1].
This electronic structure allows guanidinium to mimic arginine interactions in proteins. Studies on engineered T4 lysozyme demonstrate that guanidinium ions bind arginine pockets with dissociation constants (Kd) of ~200 mM, restoring native conformation in mutant proteins [3]. Methyl- and ethylguanidinium derivatives exhibit enhanced binding affinity (Kd = 80–130 mM) due to hydrophobic contributions while maintaining identical hydrogen-bonding patterns (Table 2) [3].
Table 2: Binding Affinities of Guanidinium Derivatives to Engineered T4 Lysozyme
Ligand | Dissociation Constant (Kd, mM) | ΔG of Binding (kcal/mol) |
---|---|---|
Guanidinium | 200 | -1.0 |
Methylguanidinium | 130 | -1.2 |
Ethylguanidinium | 80 | -1.5 |
Guanidinium salts exhibit exceptional water solubility driven by their ionic nature and strong hydration. Guanidinium chloride (GdmCl) dissolves readily at concentrations exceeding 6 M, where it acts as a potent chaotropic agent, disrupting hydrogen-bonding networks in proteins and nucleic acids [1] [2]. The basicity of guanidine (conjugate acid of guanidinium) is exceptionally high, with a pKaH of 13.6 (pKb = 0.4), making it one of the strongest neutral organic bases [1]. This high basicity ensures protonation across physiological pH ranges.
Thermodynamic studies reveal that low guanidinium concentrations (0.2–0.4 M) can stabilize proteins like the Fyn SH3 domain by decreasing unfolding rates 5–6 fold through specific binding interactions, contrasting with general ionic effects seen in NaCl [2]. At higher concentrations (>0.4 M), linear destabilization predominates with a mean m-value of 1.71 kcal/mol·M [2].
Table 3: Key Physicochemical Properties of Guanidinium and Derivatives
Property | Guanidinium | Guanidinium HCl | Ethylguanidinium |
---|---|---|---|
Water Solubility | 1.84 g/L | >6 M | Moderate |
pKa (Conj. acid) | 13.6 | – | – |
Melting Point (°C) | 50 (decomp.) | 181–183 | – |
Alkylguanidiniums demonstrate how structural modifications tune functionality. Ethylguanidinium exhibits 4x higher affinity for arginine-binding pockets than unsubstituted guanidinium due to hydrophobic stabilization, though steric constraints prevent full mimicry of arginine’s Cγ moiety [3]. In catalysis, triazabicyclodecene hydrochloride (TBD·HCl) outperforms unprotonated TBD in ring-opening polymerizations due to bifunctional activation: The cationic proton activates monomers via hydrogen bonding, while the chloride anion deprotonates initiators (e.g., benzyl alcohol) [6]. This enables controlled polymerization of δ-valerolactone with 82% conversion in 4 hours (Đ = 1.16), surpassing non-ionic catalysts [6].
Guanidiniocarbonyl pyrrole (GCP) derivatives represent advanced bioisosteres designed for anion recognition. Unlike planar guanidinium, GCP forms additional hydrogen bonds via pyrrole and amide N–H groups, increasing carboxylate binding affinity in water by >15-fold compared to simple guanidinium (Ka = 770 M−1 vs. 50 M−1) [4]. This principle enables sequence-selective peptide recognition in aqueous environments.
Table 4: Comparative Catalytic Performance in δ-Valerolactone Polymerization
Catalyst | Conversion (%) | Reaction Time (h) | Đ (Đ = Mw/Mn) |
---|---|---|---|
TBD·HCl | 82 | 4 | 1.16 |
TBD (neutral) | 45 | 4 | 1.35 |
DMAP·HCl | <10 | 4 | – |
The geometric flexibility of substituted guanidines contrasts with guanidinium’s rigidity. While alkyl derivatives adopt flipped conformations to optimize hydrophobic contacts [3], bicyclic variants like TBD are locked in {E,E}-configurations, enhancing thermal stability and catalytic precision [6].
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